1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Descripción
Propiedades
Fórmula molecular |
C18H15ClN6 |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15ClN6/c19-15-5-3-13(4-6-15)11-25-18-16(10-24-25)17(22-12-23-18)21-9-14-2-1-7-20-8-14/h1-8,10,12H,9,11H2,(H,21,22,23) |
Clave InChI |
PTDOGUKLBPGEGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC2=C3C=NN(C3=NC=N2)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Métodos De Preparación
Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carbonitrile
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation. A common approach involves reacting 5-amino-1H-pyrazole-4-carbonitrile with formamidine acetate under refluxing conditions in acetic acid. This yields the pyrazolo[3,4-d]pyrimidin-4-amine core, which serves as the precursor for further functionalization. Modifications to the reaction temperature (80–120°C) and solvent (e.g., ethanol or DMF) influence cyclization efficiency, with yields ranging from 65% to 85%.
Alternative Route Using Malononitrile Derivatives
An alternative method employs malononitrile derivatives, such as 2-(methoxy(aryl)methylene)malononitrile, which undergo cyclization with hydrazine hydrate. For example, reacting 2-(methoxy(4-chlorophenyl)methylene)malononitrile with hydrazine in toluene at 60°C generates the pyrazolo[3,4-d]pyrimidine skeleton. This route offers superior regioselectivity but requires careful control of stoichiometry to avoid byproducts.
Functionalization at the 1-Position: Introduction of the (4-Chlorophenyl)Methyl Group
Alkylation Using (4-Chlorophenyl)Methyl Halides
The 1-position of the pyrazolo[3,4-d]pyrimidine core is alkylated via nucleophilic substitution. A representative procedure involves treating the core with (4-chlorophenyl)methyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at 50°C. The reaction typically achieves 70–80% yield, though competing N7-alkylation may occur if steric hindrance is insufficient.
Table 1: Optimization of Alkylation Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 50 | 78 |
| THF | NaH | 60 | 65 |
| Acetonitrile | DBU | 40 | 72 |
Mitsunobu Reaction for Stereoselective Alkylation
For chiral intermediates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables stereocontrolled alkylation. This method is less common for arylalkyl groups but may enhance regioselectivity in complex systems.
Functionalization at the 4-Position: N-(Pyridin-3-Ylmethyl)Amine Installation
Reductive Amination with Pyridin-3-Ylmethylamine
The 4-amine group is introduced via reductive amination. Reacting the pyrazolo[3,4-d]pyrimidin-4-one intermediate with pyridin-3-ylmethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature affords the target amine. Yields vary between 60% and 75%, depending on the purity of the starting ketone.
Buchwald–Hartwig Amination
Palladium-catalyzed cross-coupling offers a robust alternative. Using Pd(OAc)₂, Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C, the 4-chloro derivative of the core reacts with pyridin-3-ylmethylamine to yield the desired product. This method achieves higher yields (85–90%) but requires stringent anhydrous conditions.
Purification and Crystallization Strategies
Solvent-Anti-Solvent Recrystallization
Crude product purification often employs solvent-antisolvent pairs. For example, dissolving the compound in warm methanol (60°C) and adding water induces crystallization, yielding >95% pure material.
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric byproducts. HPLC using a C18 column and acetonitrile/water (55:45) mobile phase further ensures pharmaceutical-grade purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances utilize continuous flow reactors to enhance reproducibility. A two-stage system performs cyclocondensation at 100°C followed by inline alkylation, reducing batch-to-batch variability.
Green Chemistry Approaches
Water-mediated reactions under microwave irradiation reduce organic solvent use. For instance, alkylation in aqueous K₂CO₃ at 80°C achieves 70% yield with minimal waste.
Analytical Characterization
Spectroscopic Data
Análisis De Reacciones Químicas
1-[(4-clorofenil)metil]-N-(piridin-3-ilmetil)pirazolo[3,4-d]pirimidin-4-amina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano o etanol, y catalizadores como paladio sobre carbono para reacciones de hidrogenación. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Mecanismo De Acción
El mecanismo de acción de 1-[(4-clorofenil)metil]-N-(piridin-3-ilmetil)pirazolo[3,4-d]pirimidin-4-amina implica la inhibición de quinasas específicas. El compuesto se une al sitio de unión al ATP de la quinasa, impidiendo la fosforilación de las proteínas diana. Esta inhibición interrumpe las vías de señalización que son cruciales para la proliferación y supervivencia celular, lo que lleva a la inducción de apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Table 1: Key Substituents of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- R1 Substituents : The target compound’s 4-chlorophenylmethyl group is distinct from ethyl (S29), phenylethyl (SI388), and tert-butyl (1NA-PP1) moieties. The chloroaromatic group may enhance target binding via hydrophobic interactions but reduce solubility compared to aliphatic chains.
Anticancer Activity
- S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) reduces tumor mass in neuroblastoma models but suffers from poor pharmacokinetics. Its ethyl linker and fluorobenzyl group may contribute to metabolic instability .
- Inference for Target Compound : The pyridin-3-ylmethyl group may enhance metabolic stability compared to S29, as heterocycles often resist rapid oxidation.
Kinase Inhibition
- SI388 (Src inhibitor) and KB SRC 4 (c-Src inhibitor) highlight the importance of chlorophenyl and aromatic substituents for kinase binding. SI388’s methylthio group improves potency (IC₅₀ = 0.3 µM) .
- 1NA-PP1 selectively inhibits PKC isoforms, demonstrating that bulky R1 groups (tert-butyl) confer isoform specificity .
- Target Compound’s Potential: The pyridinylmethyl group may offer unique interactions with kinase ATP-binding pockets, but selectivity over other kinases (e.g., PKC vs. Src) requires experimental validation.
Antibacterial Activity
- Compound 11 (N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine) shows activity against Staphylococcus aureus (MIC = 5.74 ng/mL when delivered via graphene oxide) .
- Target Compound Comparison : The absence of sulfonyl or vinyl groups in the target compound suggests differing mechanisms, but the shared chlorophenyl moiety may retain some Gram-positive activity.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Data for Selected Analogs
Key Inferences for Target Compound :
- The pyridin-3-ylmethyl group likely improves aqueous solubility compared to S29’s fluorobenzyl group, reducing LogP (estimated ~3.5).
- The chlorophenyl moiety may still necessitate formulation strategies (e.g., nanocarriers) to enhance bioavailability.
Limitations and Contradictions
- Pharmacokinetics : While S29’s poor profile is mitigated by graphene oxide delivery , the target compound’s heterocyclic group may inherently improve absorption.
- Activity Gaps: No direct data exist for the target compound’s kinase inhibition or antibacterial effects, necessitating empirical validation.
Actividad Biológica
1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
Chemical Structure
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by its unique heterocyclic structure that contributes to its biological properties. The molecular formula is , and its structure can be represented as follows:
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors:
- Dihydrofolate Reductase (DHFR) Inhibition : The compound has been shown to act as a lipophilic inhibitor of DHFR, an enzyme crucial for DNA synthesis and cellular proliferation. This property suggests potential applications in cancer therapy .
- Ephrin Receptor Targeting : It has also been identified as a modulator of ephrin receptors, which are implicated in various cancers due to their role in cell signaling and tumor progression .
Table 1: Biological Activities of 1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Case Studies
Several studies have evaluated the compound's efficacy in vitro and in vivo:
- Anticancer Efficacy : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity, with IC50 values indicating potent activity against both solid tumors and hematological malignancies. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit acetylcholinesterase (AChE) and showed promising results with an IC50 value of 0.7 µM. This suggests potential applications in neurodegenerative diseases where AChE inhibition is beneficial .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, with low toxicity profiles observed during acute toxicity assessments .
Q & A
Basic: What are the established synthetic routes for 1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach includes:
Core Pyrazolo[3,4-d]pyrimidine Formation : Reacting 4-chlorobenzyl chloride with a pyrazolo[3,4-d]pyrimidine precursor under basic conditions (e.g., K₂CO₃ in dry acetonitrile) to introduce the 4-chlorophenylmethyl group .
Amination Step : Coupling the intermediate with pyridin-3-ylmethylamine using Pd-catalyzed cross-coupling or nucleophilic substitution in polar aprotic solvents (e.g., DMF or DMSO) .
Purification : Recrystallization from ethanol or acetonitrile yields the final compound (>95% purity confirmed by HPLC) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on:
- ¹H/¹³C NMR : Peaks for the pyridin-3-ylmethyl group (δ ~8.5–7.2 ppm for aromatic protons) and the pyrazolo[3,4-d]pyrimidine core (δ ~8.3–6.7 ppm) .
- IR Spectroscopy : Absorption bands for N-H stretches (~3298 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- HRMS (ESI) : Molecular ion peak [M+H]⁺ matching the theoretical mass (C₁₉H₁₆ClN₆: 377.09 g/mol) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
Prioritize assays based on structural analogs:
- Kinase Inhibition : Use ADP-Glo™ assays to screen against kinases like JAK2 or EGFR, given the pyrazolo[3,4-d]pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the pyridine moiety’s π-π stacking potential .
Advanced: How can reaction conditions be optimized for higher yields in the amination step?
Methodological Answer:
Key parameters:
- Catalyst System : Replace traditional Pd(PPh₃)₄ with Xantphos-Pd-G3, which improves coupling efficiency (yields ↑15–20%) .
- Solvent Effects : Use DMA (dimethylacetamide) instead of DMF to reduce side reactions (e.g., N-methylation byproducts) .
- Temperature Control : Maintain 35–40°C to balance reaction rate and decomposition .
- Additives : Include Cs₂CO₃ (2 eq.) to deprotonate the amine and accelerate nucleophilic attack .
Advanced: How can computational modeling guide SAR studies for this compound?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding poses in kinase targets (e.g., c-Src). Focus on substituent effects:
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize derivatives .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control for Purity : Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors .
- Assay Standardization : Replicate assays in identical cell lines (e.g., ATCC-certified HeLa) with standardized protocols (e.g., RPMI-1640 media + 10% FBS) .
- Metabolite Interference : Use LC-MS to rule out metabolite generation (e.g., oxidative dechlorination) during long-term exposure .
Advanced: What strategies improve solubility without compromising target affinity?
Methodological Answer:
- Prodrug Approach : Introduce a phosphate group at the pyridine nitrogen, which hydrolyzes in vivo .
- Co-solvent Systems : Use cyclodextrin-based formulations (e.g., Captisol®) to enhance aqueous solubility (tested via shake-flask method) .
- Structural Modifications : Replace the 4-chlorophenyl group with a 4-fluorophenyl analog, balancing lipophilicity and solubility (clogP ↓0.5) .
Advanced: How to design a stability study under physiological conditions?
Methodological Answer:
- Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Analytical Tools : Monitor degradation via UPLC-MS; major degradation pathways include hydrolysis of the pyrazolo-pyrimidine core .
- Light Sensitivity : Conduct ICH-compliant photostability tests (ICH Q1B) using a xenon lamp .
Advanced: What are best practices for scaling up synthesis from mg to gram scale?
Methodological Answer:
- Continuous Flow Reactors : Use microreactors for exothermic steps (e.g., amination) to improve heat dissipation and reduce batch variability .
- Workup Optimization : Replace column chromatography with antisolvent crystallization (e.g., water/ethanol) for cost-effective purification .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot .
- Photoaffinity Labeling : Synthesize a probe with a diazirine tag; UV irradiation crosslinks the compound to its target for pull-down and MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
